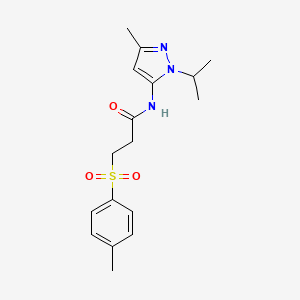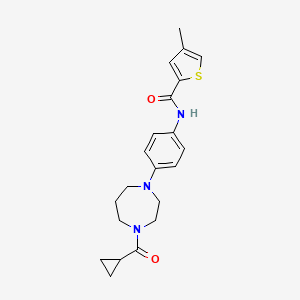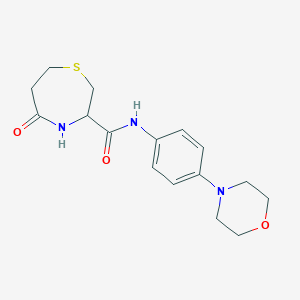![molecular formula C19H13FN4O2S3 B2726766 N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-63-7](/img/no-structure.png)
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN4O2S3 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Imaging
Radiosynthesis of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has been explored for imaging the translocator protein (18 kDa) with PET. This application is significant in neurological and oncological research, providing a method for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Antitumor Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine, a structural component of the compound , demonstrate potent anticancer activity against various human cancer cell lines. This suggests a potential application in developing novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Compounds with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, related to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide, have been investigated as antimicrobial agents. They display high affinity and selectivity, indicating their potential use in treating infections (Kumar et al., 2011).
Herbicidal Activities
Research on novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, similar in structure to the compound in focus, has demonstrated significant herbicidal activities. This suggests its potential use in agricultural applications to control weed growth (Liang et al., 2007).
Antimicrobial Evaluation in Innovative Heterocycles
Thienopyrimidine linked rhodanine derivatives, structurally related to the compound , have been prepared and evaluated for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kerru et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide. Finally, this compound is reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2-chloroacetyl chloride", "2-mercapto-3-phenyl-4(3H)-quinazolinone", "triethylamine" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-chloroacetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide.", "Step 3: Reaction of N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Número CAS |
1021251-63-7 |
Nombre del producto |
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Fórmula molecular |
C19H13FN4O2S3 |
Peso molecular |
444.52 |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
Clave InChI |
UODBTXDBTQTRPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)


![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)